molecular formula C15H9ClN2O4 B4563574 (5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B4563574
M. Wt: 316.69 g/mol
InChI Key: FWFJOCFWEAHKIT-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C15H9ClN2O4 and its molecular weight is 316.69 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-5-(3-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is 316.0250845 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Studies have explored the synthesis and characterization of various heterocyclic compounds, including pyrimidines and their derivatives, due to their biological and chemical significance. For instance, research on the preparation of 1-(2-furyl)-2-arylethylenes for studies in photochemistry and photoelectron spectroscopy highlights the interest in furan and chlorophenyl-substituted compounds for their potential applications in material science and chemistry (Karminski-Zamola & Jakopčić, 1981).

Chemical Reactions and Derivatives

  • The reactivity of compounds containing active methylenes, leading to the formation of heterocycles like pyrimidinone and thiazole derivatives, has been documented. Such studies demonstrate the versatility of these compounds in synthesizing diverse heterocyclic structures with potential applications ranging from materials to pharmaceuticals (Shibuya, 1984).

Potential Biological Activities

  • Research into novel bis-α,β-unsaturated ketones and related derivatives, including those with furan and chlorophenyl groups, has been conducted with an emphasis on their antimicrobial properties. This suggests the potential biological relevance of compounds with similar structural motifs (Altalbawy, 2013).

Applications in Material Science

  • The development of new polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, including those related to furan and chlorophenyl derivatives, highlights the application of such compounds in creating materials with desirable thermal and mechanical properties (Wang et al., 2006).

Properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFJOCFWEAHKIT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=COC=C3)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
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(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(4-chlorophenyl)-5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.